Egfr/braf-IN-1

Descripción

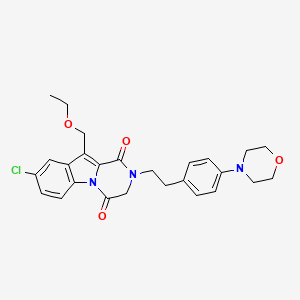

EGFR/BRAF-IN-1 (HY-115933) is a 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivative that acts as a dual inhibitor of EGFR and BRAF kinases, with a marked potency against the BRAF V600E mutation (IC50: 45 nM) . It demonstrates robust anticancer activity by inhibiting cancer cell proliferation at a GI50 of 35 nM and exhibits unique antioxidant properties, distinguishing it from other kinase inhibitors .

Propiedades

Fórmula molecular |

C26H28ClN3O4 |

|---|---|

Peso molecular |

482.0 g/mol |

Nombre IUPAC |

8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |

InChI |

InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3 |

Clave InChI |

UFZGYOVIIUOGHF-UHFFFAOYSA-N |

SMILES canónico |

CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/braf-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production of Egfr/braf-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Egfr/braf-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Egfr/braf-IN-1 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Egfr/braf-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of EGFR and BRAF kinases.

Biology: Employed in cell signaling studies to understand the role of EGFR and BRAF in cellular processes.

Medicine: Investigated as a potential therapeutic agent for cancers with EGFR and BRAF mutations.

Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors

Mecanismo De Acción

Egfr/braf-IN-1 exerts its effects by binding to the ATP-binding sites of both EGFR and BRAF kinases. This binding inhibits their kinase activity, thereby blocking downstream signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring EGFR and BRAF mutations .

Comparación Con Compuestos Similares

Target Selectivity and Potency

EGFR/BRAF-IN-1 primarily targets EGFR and BRAF V600E, whereas structurally related inhibitors often exhibit broader or divergent kinase inhibition profiles. A key comparator is VEGFR-2/BRAF-IN-1 , a dual inhibitor of VEGFR-2 and BRAF (including wild-type BRAF and BRAF V600E).

| Parameter | EGFR/BRAF-IN-1 | VEGFR-2/BRAF-IN-1 |

|---|---|---|

| Primary Targets | EGFR, BRAF V600E | VEGFR-2, BRAF WT, BRAF V600E |

| IC50 (BRAF V600E) | 45 nM | 63 nM (0.063 µM) |

| IC50 (BRAF WT) | Not reported | 5 nM (0.005 µM) |

| IC50 (VEGFR-2) | N/A | 49 nM (0.049 µM) |

| Anticancer Mechanism | Cell proliferation inhibition (GI50: 35 nM) | Apoptosis induction, G1/S cell cycle arrest |

| Unique Properties | Antioxidant activity | Higher potency against BRAF WT |

| Molecular Weight | Not reported | 642.5 g/mol |

| Molecular Formula | Not reported | C26H20Cl2F3N5O3S2 |

Key Findings :

- BRAF Inhibition: VEGFR-2/BRAF-IN-1 is 9-fold more potent against wild-type BRAF (IC50: 5 nM) than EGFR/BRAF-IN-1 is against BRAF V600E . However, EGFR/BRAF-IN-1 shows superior selectivity for the oncogenic BRAF V600E mutant, a common driver in melanoma and colorectal cancers .

- Secondary Targets: EGFR/BRAF-IN-1's EGFR inhibition expands its utility to EGFR-driven cancers (e.g., non-small cell lung cancer), while VEGFR-2/BRAF-IN-1’s VEGFR-2 targeting suggests antiangiogenic applications .

Structural and Functional Divergence

- Core Structure: EGFR/BRAF-IN-1’s 2,3-dihydropyrazinoindole-dione scaffold differs from VEGFR-2/BRAF-IN-1’s complex halogenated aromatic structure . This structural variance may explain differences in off-target effects and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.